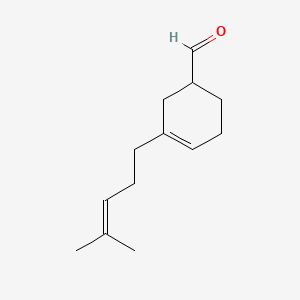![molecular formula C15H17N B13949107 4-[2-(2-Methylphenyl)ethyl]aniline CAS No. 778536-82-6](/img/structure/B13949107.png)
4-[2-(2-Methylphenyl)ethyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(2-Methylphenyl)ethyl]aniline is an organic compound belonging to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by aryl or alkyl groups. This compound features a phenyl group substituted with a 2-methylphenylethyl group at the para position relative to the amino group. It is known for its applications in various fields, including organic synthesis and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[2-(2-Methylphenyl)ethyl]aniline can be achieved through several methods. One common approach involves the reduction of nitroarenes. For instance, the nitro group of 4-[2-(2-Methylphenyl)ethyl]nitrobenzene can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like iron powder in acidic conditions .
Industrial Production Methods: In industrial settings, the production of this compound often involves catalytic hydrogenation due to its efficiency and scalability. The process typically employs a continuous flow reactor where the nitro compound is hydrogenated over a palladium or platinum catalyst under controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions: 4-[2-(2-Methylphenyl)ethyl]aniline undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Introduction of halogen or alkyl groups to the aromatic ring.
Scientific Research Applications
4-[2-(2-Methylphenyl)ethyl]aniline has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and polymers.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the synthesis of pharmaceutical agents.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[2-(2-Methylphenyl)ethyl]aniline involves its interaction with specific molecular targets. The amino group can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways. The compound’s effects are mediated through its ability to modulate enzyme activity, receptor binding, and other cellular processes .
Comparison with Similar Compounds
- 4-[2-(4-Methylphenyl)ethyl]aniline
- 4-[2-(3-Methylphenyl)ethyl]aniline
- 4-[2-(2-Ethylphenyl)ethyl]aniline
Comparison: 4-[2-(2-Methylphenyl)ethyl]aniline is unique due to the specific positioning of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different physical properties, such as melting point and solubility, as well as distinct biological effects .
Properties
CAS No. |
778536-82-6 |
|---|---|
Molecular Formula |
C15H17N |
Molecular Weight |
211.30 g/mol |
IUPAC Name |
4-[2-(2-methylphenyl)ethyl]aniline |
InChI |
InChI=1S/C15H17N/c1-12-4-2-3-5-14(12)9-6-13-7-10-15(16)11-8-13/h2-5,7-8,10-11H,6,9,16H2,1H3 |
InChI Key |
LHEWIRXZUIKQDH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CCC2=CC=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



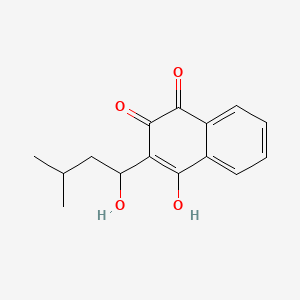
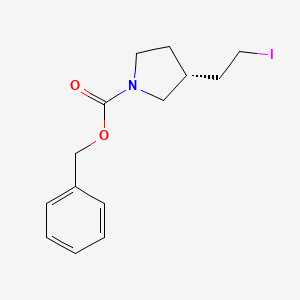
![2-(5-Furan-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-pyrazine](/img/structure/B13949059.png)


![2-[[2-(4-Tert-butylphenoxy)acetyl]carbamothioylamino]-3,5-dichlorobenzoic acid](/img/structure/B13949074.png)
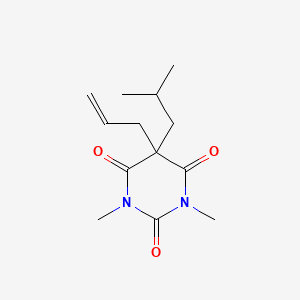
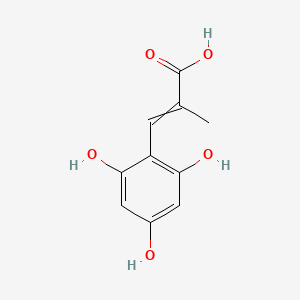

![7,9,11-trimethylbenzo[c]acridine](/img/structure/B13949100.png)
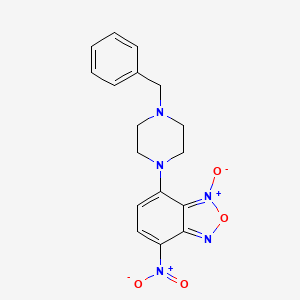
![8-(Hydroxymethyl)-2-azaspiro[4.5]decane-2-carboxylic acid](/img/structure/B13949104.png)
